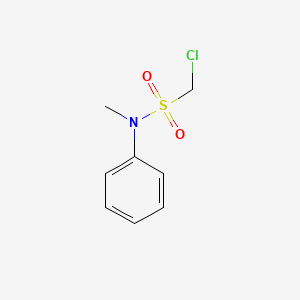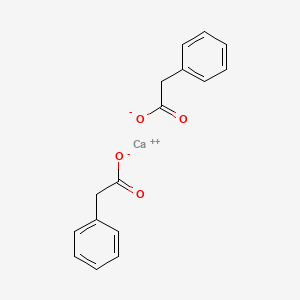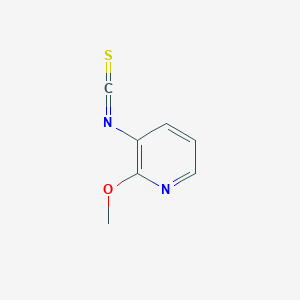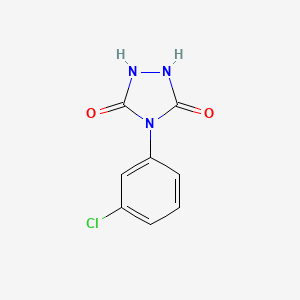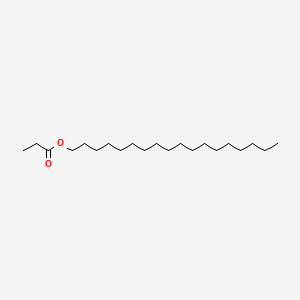
Octadecyl propionate
Vue d'ensemble
Description
Octadecyl propionate, also known as Octadecyl propanoate, is a chemical compound with the molecular formula C21H42O2 . It is a propionate-based phenolic antioxidant .
Synthesis Analysis
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (ODHP) was extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429 . The compound was then formulated into a nanosponge hydrogel for potential use in controlling skin fungal ailments .Molecular Structure Analysis
The molecular formula of Octadecyl propionate is C21H42O2. It has an average mass of 326.557 Da and a mono-isotopic mass of 326.318481 Da .Physical And Chemical Properties Analysis
Octadecyl propionate has a density of 0.9±0.1 g/cm3, a boiling point of 366.8±5.0 °C at 760 mmHg, and a flash point of 175.0±7.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 19 freely rotating bonds .Applications De Recherche Scientifique
Antifungal Activity
ODHP was initially extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429. It demonstrated promising antimycotic activity. Researchers have formulated ODHP-loaded β-cyclodextrin nanosponge (NS) hydrogel (HG) to control skin fungal ailments. The NS-HG formulation enhances the retention of ODHP on the skin, making it an effective antifungal agent against Candida albicans. In vivo studies showed increased survival rates, wound healing, and inhibition of inflammation .
Stability Enhancement
ODHP is significantly less volatile than simpler phenolic antioxidants like butylhydroxytoluene (BHT). Its stability properties make it valuable for various applications, especially where long-term stability is crucial .
Topical Drug Delivery
The NS-HG formulation serves as a potential carrier for enhanced and improved topical delivery of ODHP. Its higher permeability through rat skin compared to the control isoconazole 1% suggests efficient transdermal drug delivery .
Skin Healing and Collagen Deposition
In vivo analysis revealed that ODHP-NS-HG promotes wound contraction, wound gap healing, and inhibits inflammation. Histopathological examinations demonstrated improved healing and increased collagen deposition, making ODHP relevant in wound care .
Photostability
Stability and photodegradation studies confirmed that the NS-HG remained stable under tested conditions. This property is essential for formulations exposed to light or UV radiation .
Biotechnological Applications
This study represents pioneering research on the development of a formulation for ODHP produced naturally from soil bacteria. Its biotechnological potential extends beyond skin applications, warranting further investigation .
Mécanisme D'action
Target of Action
Octadecyl propionate, also known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a hindered phenolic antioxidant . It is commonly used as a polymer stabilizer . The primary targets of this compound are polymers, particularly polyethylenes and polypropylene .
Mode of Action
The compound acts as an antioxidant, protecting the polymers from oxidative degradation . It does this by reacting with and neutralizing free radicals, which are highly reactive molecules that can cause damage to the polymer structure .
Biochemical Pathways
It is known that antioxidants like octadecyl propionate work by interrupting the oxidative chain reactions that lead to polymer degradation . By neutralizing free radicals, they prevent these radicals from reacting with and damaging the polymer molecules .
Pharmacokinetics
It is known that the compound is significantly less volatile than simpler phenolic antioxidants .
Result of Action
The primary result of Octadecyl propionate’s action is the stabilization of polymers, particularly polyethylenes and polypropylene . By acting as an antioxidant, it protects these materials from oxidative degradation, thereby extending their lifespan and improving their performance .
Action Environment
The efficacy and stability of Octadecyl propionate can be influenced by various environmental factors. For example, its antioxidant performance can be affected by the presence of other substances in the polymer matrix . Additionally, its stability and effectiveness can be influenced by the processing conditions of the polymer, such as the temperature and pressure .
Propriétés
IUPAC Name |
octadecyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCAJNHPVBVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335835 | |
| Record name | Propanoic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-48-6 | |
| Record name | Propanoic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




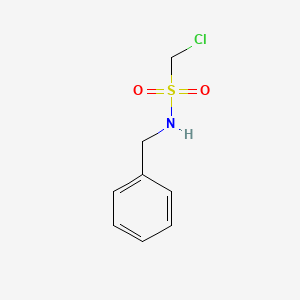

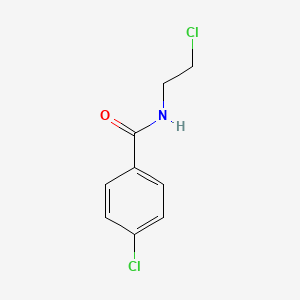

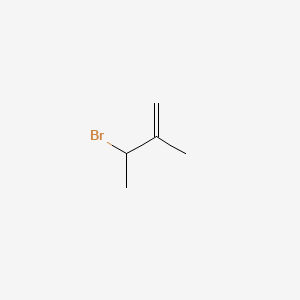
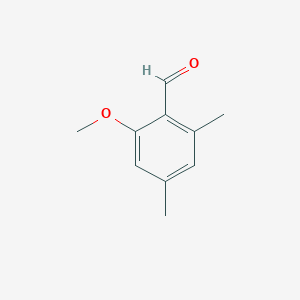

![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)

